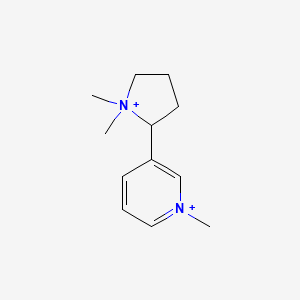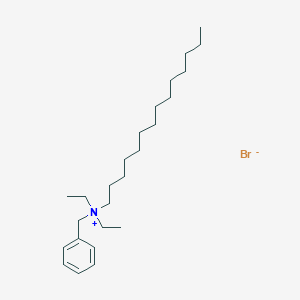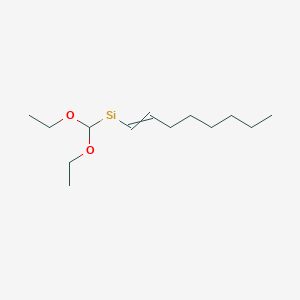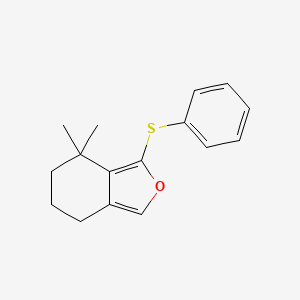phosphane CAS No. 89982-67-2](/img/structure/B14373608.png)
[Bis(trimethylsilyl)methyl](di-tert-butyl)phosphane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(trimethylsilyl)methylphosphane is a unique organophosphorus compound characterized by the presence of both silyl and tert-butyl groups attached to a phosphane core
准备方法
The synthesis of Bis(trimethylsilyl)methylphosphane typically involves the reaction of di-tert-butylphosphine with a silylating agent such as trimethylsilyl chloride. The reaction is usually carried out under an inert atmosphere to prevent oxidation and hydrolysis of the sensitive phosphane compound. The reaction conditions often include the use of a base such as triethylamine to facilitate the silylation process.
化学反应分析
Bis(trimethylsilyl)methylphosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Substitution: It can participate in substitution reactions where the silyl or tert-butyl groups are replaced by other functional groups.
Coordination: The phosphane can coordinate to transition metals, forming complexes that are useful in catalysis.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and halogenating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
科学研究应用
Bis(trimethylsilyl)methylphosphane has several applications in scientific research:
Chemistry: It is used as a ligand in the synthesis of transition metal complexes, which are important in catalytic processes.
Biology: The compound’s derivatives are explored for their potential biological activities.
Medicine: Research is ongoing to investigate its potential use in drug development.
Industry: It is used in the production of advanced materials and as a reagent in organic synthesis.
作用机制
The mechanism by which Bis(trimethylsilyl)methylphosphane exerts its effects involves its ability to coordinate to metal centers, thereby influencing the reactivity and selectivity of metal-catalyzed reactions. The molecular targets include transition metal atoms, and the pathways involved are typically related to catalytic cycles in organometallic chemistry.
相似化合物的比较
Similar compounds to Bis(trimethylsilyl)methylphosphane include other silyl-substituted phosphanes and tert-butyl-substituted phosphanes. What sets Bis(trimethylsilyl)methylphosphane apart is its unique combination of both silyl and tert-butyl groups, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in applications requiring specific ligand environments.
Some similar compounds include:
- Trimethylsilylphosphane
- Di-tert-butylphosphane
- Triethylsilylphosphane
These compounds share some structural similarities but differ in their reactivity and applications due to the variations in their substituents.
属性
CAS 编号 |
89982-67-2 |
|---|---|
分子式 |
C15H37PSi2 |
分子量 |
304.60 g/mol |
IUPAC 名称 |
bis(trimethylsilyl)methyl-ditert-butylphosphane |
InChI |
InChI=1S/C15H37PSi2/c1-14(2,3)16(15(4,5)6)13(17(7,8)9)18(10,11)12/h13H,1-12H3 |
InChI 键 |
LMGIUMCTTOATMK-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)P(C([Si](C)(C)C)[Si](C)(C)C)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)


![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)


![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)

-lambda~5~-phosphanethione](/img/structure/B14373572.png)
![1-{3-Chloro-1-[(4-chlorophenyl)sulfanyl]-2,2-dimethylpropyl}-1H-imidazole](/img/structure/B14373577.png)


![8-Methyl-7-oxa-8-borabicyclo[4.2.0]octane](/img/structure/B14373593.png)
![1-{2-[4-(Dodecylsulfanyl)phenyl]-2-oxoethyl}-1H-indole-2,3-dione](/img/structure/B14373615.png)
